Cas no 1704066-77-2 ((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a fluorinated boronic acid derivative commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its ethoxymethyl and fluorine substituents enhance its reactivity and selectivity in forming carbon-carbon bonds, particularly in pharmaceutical and agrochemical synthesis. The fluorine atom contributes to improved metabolic stability in target compounds, while the boronic acid group facilitates efficient palladium-catalyzed coupling with aryl or vinyl halides. This compound is particularly valuable in constructing complex biaryl structures due to its balanced steric and electronic properties. It is typically handled under inert conditions to preserve its stability and reactivity. Suitable for research and industrial applications requiring precise functionalization of aromatic systems.
(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid structure
1704066-77-2 structure
商品名:(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid
CAS番号:1704066-77-2
MF:C9H12BFO3
メガワット:197.999186515808
MDL:MFCD28384219
CID:4613077

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3-(ethoxymethyl)-4-fluorophenyl)boronic acid
    • [3-(ethoxymethyl)-4-fluorophenyl]boronic acid
    • AM88336
    • 3-(ETHOXYMETHYL)-4-FLUOROPHENYLBORONIC ACID
    • (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid
    • MDL: MFCD28384219
    • インチ: 1S/C9H12BFO3/c1-2-14-6-7-5-8(10(12)13)3-4-9(7)11/h3-5,12-13H,2,6H2,1H3
    • InChIKey: JWFXXKJWAOJNIV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(B(O)O)C=C1COCC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • トポロジー分子極性表面積: 49.7

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00ARPU-1g
3-(ethoxyMethyl)-4-fluorophenylboronic acid
1704066-77-2 95%
1g
$570.00 2024-06-19
A2B Chem LLC
AF01682-250mg
3-(ethoxyMethyl)-4-fluorophenylboronic acid
1704066-77-2 95%
250mg
$260.00 2024-04-20
eNovation Chemicals LLC
D626267-1g
(3-(ethoxymethyl)-4-fluorophenyl)boronic acid
1704066-77-2 97%
1g
$1286 2025-02-21
eNovation Chemicals LLC
D626267-1g
(3-(ethoxymethyl)-4-fluorophenyl)boronic acid
1704066-77-2 97%
1g
$1286 2024-05-24
Matrix Scientific
148112-1g
(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid, 95%
1704066-77-2 95%
1g
$594.00 2023-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E856000-1g
(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid
1704066-77-2 98%
1g
¥3,663.00 2022-01-11
eNovation Chemicals LLC
D626267-250mg
(3-(ethoxymethyl)-4-fluorophenyl)boronic acid
1704066-77-2 97%
250mg
$510 2023-09-03
Chemenu
CM211212-1g
(3-(ethoxymethyl)-4-fluorophenyl)boronic acid
1704066-77-2 95%
1g
$524 2022-09-02
Aaron
AR00ARY6-1g
3-(ethoxyMethyl)-4-fluorophenylboronic acid
1704066-77-2 95%
1g
$572.00 2025-01-23
Aaron
AR00ARY6-250mg
3-(ethoxyMethyl)-4-fluorophenylboronic acid
1704066-77-2 95%
250mg
$225.00 2025-01-23

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid 関連文献

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acidに関する追加情報

Introduction to (3-(Ethoxymethyl)-4-fluorophenyl)boronic Acid (CAS No. 1704066-77-2)

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. With the CAS number 1704066-77-2, this compound represents a fascinating intersection of fluorine chemistry and boronic acid functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid features a phenyl ring substituted with an ethoxymethyl group at the 3-position and a fluorine atom at the 4-position. This unique arrangement imparts distinct electronic and steric properties, which are highly advantageous in medicinal chemistry. The presence of the boronic acid moiety further enhances its utility as a building block for the synthesis of complex pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions.

In recent years, there has been a surge in research focusing on boronic acid derivatives due to their role in drug development. Boronic acids are known for their ability to form stable complexes with diols, making them indispensable in the construction of carbohydrate-based drugs and probes. The fluorine atom in (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid adds an additional layer of functionality, influencing both the reactivity and metabolic stability of the resulting compounds.

One of the most compelling applications of this compound is in the field of antiviral and anticancer drug discovery. Researchers have leveraged its structural features to develop novel inhibitors targeting viral proteases and kinases. For instance, studies have demonstrated its efficacy in modulating the activity of enzymes involved in HIV replication. The ethoxymethyl group provides a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of these inhibitors.

The pharmaceutical industry has also explored the use of (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid in the development of targeted therapies for cancer. By incorporating this boronic acid derivative into small molecule inhibitors, scientists have been able to achieve high selectivity for cancer cell proliferation pathways. Preliminary clinical trials have shown promising results, particularly in combination therapies that exploit synergistic effects between different drug classes.

Beyond pharmaceutical applications, this compound has found utility in materials science, particularly in the synthesis of organic electronic materials. The combination of fluorine and boronic acid functionalities allows for the creation of novel polymers and thin films with enhanced stability and conductivity. These materials are being investigated for use in flexible electronics, solar cells, and light-emitting diodes (LEDs).

The synthesis of (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid presents unique challenges due to its sensitive nature. Boronic acids are prone to oxidation under ambient conditions, necessitating careful handling and storage protocols. However, advances in synthetic methodologies have made it increasingly feasible to produce high-purity batches of this compound for research and industrial purposes.

In conclusion, (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid (CAS No. 1704066-77-2) is a versatile compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for drug discovery, materials science, and beyond. As research continues to uncover new applications for this compound, its importance is only set to grow.

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